

An In-depth Technical Guide to Chlorophenylacetonitrile Isomers (C₈H₆ClN)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(Chloromethyl)benzonitrile

Cat. No.: B047464

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compounds with the molecular formula C₈H₆ClN, focusing on the positional isomers of chlorophenylacetonitrile. These compounds are versatile intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals. This document details their nomenclature, physicochemical properties, synthesis protocols, and key reaction pathways.

IUPAC Nomenclature and Synonyms

The chemical formula C₈H₆ClN encompasses three primary positional isomers of chlorophenylacetonitrile, also known as chlorobenzyl cyanide. The position of the chlorine atom on the phenyl ring dictates the specific isomer.

- 2-Chlorophenylacetonitrile
 - IUPAC Name: 2-(2-chlorophenyl)acetonitrile
 - Synonyms: o-Chlorobenzyl cyanide, 2-Chlorobenzyl cyanide, (2-Chlorophenyl)acetonitrile, o-Chlorophenylacetonitrile, Benzeneacetonitrile, 2-chloro-[1]
- 3-Chlorophenylacetonitrile
 - IUPAC Name: 2-(3-chlorophenyl)acetonitrile[2]

- Synonyms: m-Chlorobenzyl cyanide, 3-Chlorobenzyl cyanide, (m-Chlorophenyl)acetonitrile, 3-Chlorophenylacetonitrile, 3-Chlorobenzeneacetonitrile[2][3][4]
- 4-Chlorophenylacetonitrile
 - IUPAC Name: 2-(4-chlorophenyl)acetonitrile
 - Synonyms: p-Chlorobenzyl cyanide, 4-Chlorobenzyl cyanide, (4-Chlorophenyl)acetonitrile, p-Chlorophenylacetonitrile, Benzeneacetonitrile, 4-chloro-

Quantitative Data

The physical and toxicological properties of the chlorophenylacetonitrile isomers are summarized below. These data are essential for safe handling, reaction planning, and toxicological assessment.

Property	2-Chlorophenylacetonitrile	3-Chlorophenylacetonitrile	4-Chlorophenylacetonitrile
Molecular Weight	151.59 g/mol [1]	151.59 g/mol [2][3]	151.59 g/mol
Melting Point	Not available	12 °C	25-28 °C[5]
Boiling Point	Not available	135 °C at 9.8 mmHg	265-267 °C[5]
Density	Not available	1.19 g/mL at 20 °C	1.19 g/mL at 20 °C[5]
Flash Point	Not available	113 °C (closed cup)	133 °C (closed cup)[5]
LD50 (Oral, Rat)	Not available	Toxic if swallowed[3]	50 mg/kg[6]
LD50 (Intraperitoneal, Mouse)	Not available	Not available	27 mg/kg[6]
LDLo (Skin, Rabbit)	Not available	Not available	200 mg/kg[6]

Experimental Protocols: Synthesis of Chlorophenylacetonitrile Isomers

The primary route for the synthesis of chlorophenylacetonitrile isomers is through the nucleophilic substitution of the corresponding chlorobenzyl chloride with a cyanide salt. The reaction is typically carried out in a solvent and may be facilitated by a phase-transfer catalyst.

General Reaction Mechanism: Nucleophilic Substitution

The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The cyanide anion (CN^-) acts as the nucleophile, attacking the electrophilic benzylic carbon of the chlorobenzyl chloride. This attack occurs from the backside, leading to the displacement of the chloride ion as the leaving group in a single, concerted step.^[1]

General Experimental Protocol for Synthesis

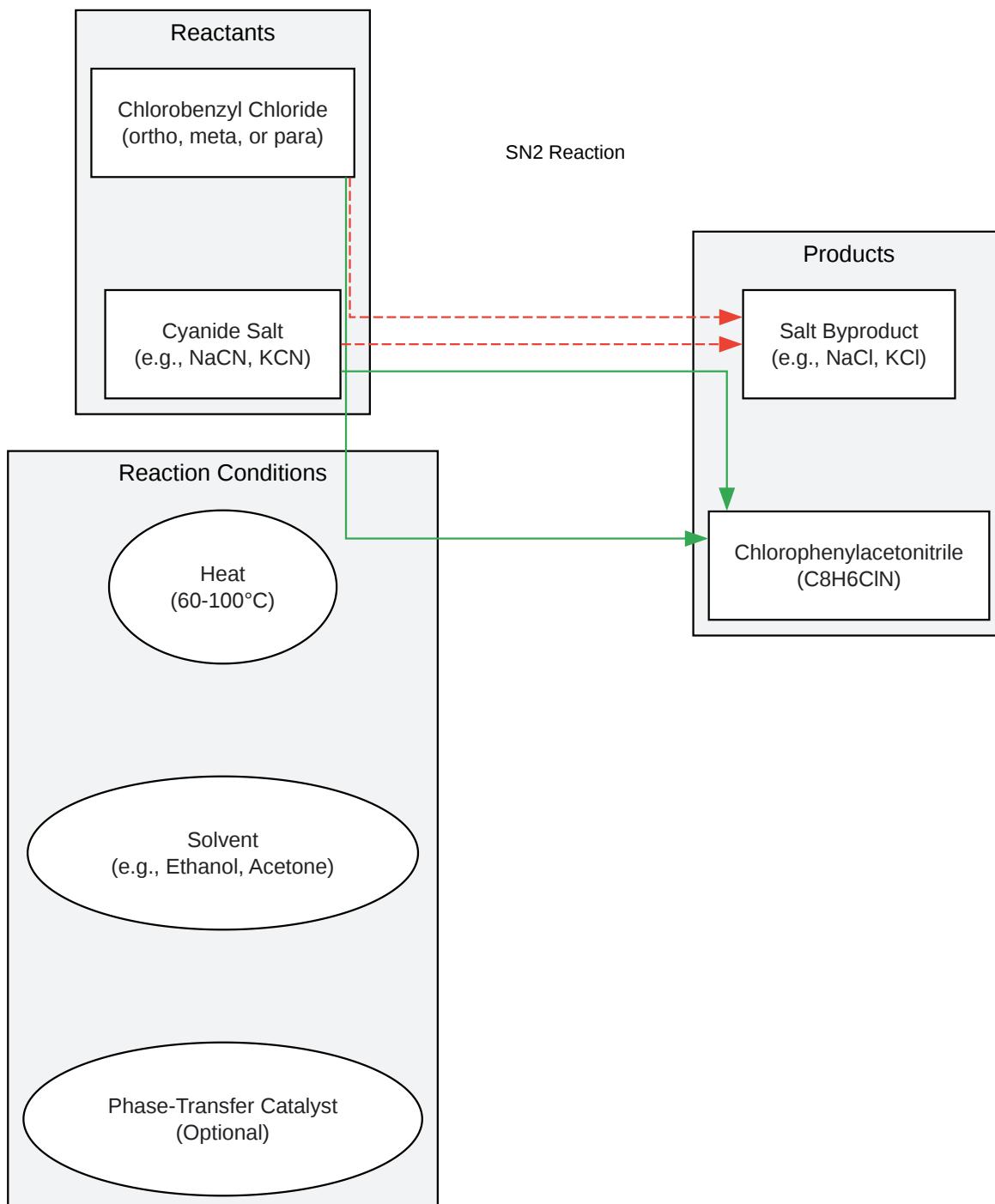
This protocol provides a general procedure for the synthesis of chlorophenylacetonitrile isomers. Specific conditions may be optimized for each isomer.

Materials:

- Appropriate isomer of chlorobenzyl chloride
- Sodium cyanide (NaCN) or Potassium cyanide (KCN)
- Solvent (e.g., ethanol, acetone, water)
- Phase-transfer catalyst (e.g., tributylbenzylammonium chloride) (optional)
- Reaction vessel with reflux condenser, stirrer, and dropping funnel
- Heating mantle
- Extraction and distillation apparatus

Procedure:

- Reaction Setup: In a multi-necked flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, dissolve the cyanide salt in the chosen solvent. If using a phase-transfer catalyst, it is added at this stage.


- **Addition of Reactant:** Heat the cyanide solution to the desired reaction temperature (typically between 60-100 °C). Slowly add the chlorobenzyl chloride isomer to the reaction mixture through the dropping funnel over a period of 1-2 hours while maintaining vigorous stirring.
- **Reaction:** After the addition is complete, continue to stir the mixture at reflux for 2-5 hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Workup:** After the reaction is complete, cool the mixture to room temperature. If the reaction was performed in an aqueous medium, the organic phase is separated. If a non-aqueous solvent was used, the solvent is removed under reduced pressure.
- **Purification:** The crude product is then purified. This typically involves washing the organic phase with water to remove any remaining cyanide salts, followed by drying over an anhydrous salt (e.g., sodium sulfate). The final product is then obtained by distillation under reduced pressure.

Example for 4-Chlorophenylacetonitrile:

A mixture of 196 g (4 mol) of sodium cyanide, 12.5 g (40 mmol) of tributylbenzylammonium chloride, and 660 mL of water is heated to 90 °C. Molten 4-chlorobenzyl chloride (644 g, 4 mol) is added dropwise over 1 hour, and the mixture is stirred for an additional 2 hours. After cooling, the organic phase is separated, washed with water, and purified by fractionation to yield 4-chlorobenzyl cyanide.[6][7]

Visualization of Synthesis Workflow

The following diagram illustrates the general synthesis pathway for chlorophenylacetonitrile isomers.

[Click to download full resolution via product page](#)

General synthesis workflow for chlorophenylacetonitrile isomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Chlorobenzyl cyanide | 2856-63-5 | Benchchem [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. m-Chlorophenylacetonitrile | C8H6CIN | CID 73722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzeneacetonitrile, 3-chloro- [webbook.nist.gov]
- 5. (4-Chlorophenyl)acetonitrile 96 140-53-4 [sigmaaldrich.com]
- 6. 4-Chlorophenylacetonitrile - Wikipedia [en.wikipedia.org]
- 7. prepchem.com [prepchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Chlorophenylacetonitrile Isomers (C8H6CIN)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b047464#iupac-name-and-synonyms-for-c8h6cln>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com